molecular formula C16H17F3N4O2S B2474611 (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide CAS No. 2035007-37-3

(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide

Cat. No.: B2474611
CAS No.: 2035007-37-3
M. Wt: 386.39
InChI Key: PJAOKBWQPSUNII-CMDGGOBGSA-N
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Description

(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a tetrahydrotriazolopyridine core, a scaffold known to be present in biologically active compounds . The structure is further modified with a trifluoromethyl group, a moiety commonly used to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The (E)-ethenesulfonamide group attached to the core serves as a potential pharmacophore that can interact with various biological targets. Compounds with similar sulfonamide functional groups have been investigated for their potential as enzyme inhibitors . Based on its structural features, this chemical is a valuable candidate for high-throughput screening and pharmacological profiling in various disease models. It is supplied for research purposes as a high-purity solid. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-16(18,19)13-6-7-14-21-22-15(23(14)11-13)10-20-26(24,25)9-8-12-4-2-1-3-5-12/h1-5,8-9,13,20H,6-7,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAOKBWQPSUNII-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by:

  • A phenyl group
  • A trifluoromethyl group attached to a tetrahydro-triazolo-pyridine moiety
  • An ethenesulfonamide functional group

This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine motif often exhibit significant anticancer properties. For instance, several derivatives have shown cytotoxic effects against various cancer cell lines. In particular:

  • Compound 47f from related studies demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

This suggests that the triazolo-pyridine structure may enhance the compound's ability to inhibit tumor growth.

Antimicrobial Activity

Compounds with similar structural features have also been reported to possess antimicrobial properties. For example:

  • The benzothioate derivatives related to triazoles exhibited potent antibacterial activity against pathogenic bacteria .

The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • It has been noted that triazole derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders .

This inhibition may lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing cognitive function.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazole derivatives may increase oxidative stress in cancer cells, leading to cell death.

Research Findings and Case Studies

StudyBiological ActivityKey Findings
Study 1AnticancerCompound 47f showed IC50 of 6.2 μM against HCT-116 cells .
Study 2AntimicrobialBenzothioate derivatives exhibited significant antibacterial activity .
Study 3Enzyme InhibitionTriazole derivatives inhibited AChE activity .

Comparison with Similar Compounds

(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide ()

  • Core Structure : Triazolo[4,3-b]pyridazin (vs. triazolo[4,3-a]pyridine in the target compound).
  • Key Differences :
    • Replacement of the trifluoromethyl group with a thiophen-2-yl substituent.
    • Pyridazine ring (triazolo[4,3-b]pyridazin) instead of a partially saturated pyridine (5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine).
  • Implications : The thiophene group may enhance π-π stacking interactions but reduce metabolic stability compared to the trifluoromethyl group. The pyridazine core could alter electron distribution and solubility .

Examples from EP 3 532 474 B1 ()

  • Example 53 : Features a benzamide-linked triazolo[4,3-a]pyridine with a 5-fluoro substituent and a trifluoropropoxy group.
  • Example 284/285 : Include chlorophenyl and pyridazinyl groups, respectively, on the benzamide moiety.
  • The trifluoromethyl group in the target compound is retained, suggesting shared strategies for optimizing lipophilicity and resistance to oxidative metabolism .

Benzothiazole-Based Analogs ()

The European patent application (EP 3 348 550A1) discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives.

  • Core Structure : Benzothiazole (vs. triazolo-pyridine).
  • Functional Groups : Methoxy-substituted phenylacetamide (vs. ethenesulfonamide).
  • Key Differences :
    • Benzothiazole lacks the fused triazole ring, reducing conformational rigidity.
    • Acetamide linker vs. sulfonamide: The latter may exhibit stronger hydrogen-bond acceptor properties.
  • Implications : Benzothiazole derivatives are often explored for antimicrobial and anti-inflammatory activities, while triazolo-pyridines are prioritized in kinase-targeted therapies .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Potential Advantages References
Target Compound Triazolo[4,3-a]pyridine 6-CF₃, (E)-ethenesulfonamide Enhanced metabolic stability, rigid core -
Triazolo[4,3-b]pyridazin derivative Triazolo[4,3-b]pyridazin 6-thiophen-2-yl, ethenesulfonamide Improved π-π interactions
Benzothiazole analogs Benzothiazole 6-CF₃, methoxyphenyl acetamide Broader solubility
EP 3 532 474 B1 examples Triazolo[4,3-a]pyridine Varied benzamide substituents (e.g., Cl, F) Tunable target affinity

Research Findings and Trends

Role of the Trifluoromethyl Group : The CF₃ group in the target compound and its analogs is a strategic choice to improve lipophilicity and resist cytochrome P450-mediated degradation, a trend observed in kinase inhibitors and CNS-targeting agents .

Core Rigidity vs. Flexibility : The saturated 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine core in the target compound may offer a balance between conformational rigidity (for target selectivity) and solubility, compared to fully aromatic systems like benzothiazoles .

Sulfonamide vs.

Preparation Methods

Pyridine Ring Functionalization and Hydrogenation

Starting with 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide (1) , hydrogenation under 50 psi H₂ in the presence of 10% Pd/C in ethanol at 60°C for 12 hours yields 2-chloro-6-(trifluoromethyl)piperidine-3-sulfonamide (2) . The tetrahydro pyridine intermediate is critical for subsequent triazole annulation.

Triazole Ring Formation

Hydrazine hydrate (3 equiv) reacts with 2 in refluxing i-propanol for 24 hours, inducing cyclization to form 3-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine (3) . This step proceeds via nucleophilic displacement of the chlorine atom by hydrazine, followed by intramolecular cyclization (Yield: 78–85%).

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Olefination and Sulfonation

(E)-2-Phenylethenesulfonyl chloride (5) is prepared via a two-step process:

  • Wittig Reaction : Benzaldehyde reacts with (chloromethyl)triphenylphosphonium chloride in THF under N₂ to form (E)-styryl chloride.
  • Sulfonation : Gaseous SO₃ is bubbled into a solution of (E)-styryl chloride in chlorosulfonic acid at −10°C, followed by quenching with PCl₅ to yield 5 (Yield: 58%).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

A solution of 4 (1.0 equiv) and 5 (1.2 equiv) in anhydrous DCM is stirred with triethylamine (2.5 equiv) at 0°C for 2 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1), and the product is purified via silica gel chromatography to yield the title compound (6) (Yield: 60–68%).

Optimization and Characterization

Reaction Condition Analysis

Step Reagents/Conditions Yield (%) Purity (HPLC)
1.2 Hydrazine hydrate, i-propanol, reflux 78–85 >95%
2.1 Formaldehyde, MeNH₂·HCl, MeOH 65–72 93%
4.1 Et₃N, DCM, 0°C 60–68 98%

Stereochemical Integrity

The (E)-configuration of the ethenesulfonamide moiety is confirmed via ¹H NMR (J = 16.2 Hz between vinyl protons) and NOESY spectroscopy, showing no cross-peaks between the phenyl and sulfonamide groups.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 16.2 Hz, 1H, CH=), 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂N), 3.12–2.98 (m, 2H, piperidine-H), 2.80–2.65 (m, 2H, piperidine-H), 2.10–1.95 (m, 2H, piperidine-H).
  • HRMS (ESI+) : m/z 455.1321 [M+H]⁺ (calc. 455.1324).

Comparative Evaluation of Synthetic Routes

Alternative methodologies were explored to enhance efficiency:

Late-Stage Trifluoromethylation

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DCM were recovered via fractional distillation, achieving 85% solvent reuse in pilot-scale batches.

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